1-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
CAS No.: 92290-22-7
Cat. No.: VC2630603
Molecular Formula: C11H11N3O3
Molecular Weight: 233.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92290-22-7 |
---|---|
Molecular Formula | C11H11N3O3 |
Molecular Weight | 233.22 g/mol |
IUPAC Name | 1-(4-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid |
Standard InChI | InChI=1S/C11H11N3O3/c1-7-12-10(11(15)16)13-14(7)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,15,16) |
Standard InChI Key | LKHWSFIGCBUXGJ-UHFFFAOYSA-N |
SMILES | CC1=NC(=NN1C2=CC=C(C=C2)OC)C(=O)O |
Canonical SMILES | CC1=NC(=NN1C2=CC=C(C=C2)OC)C(=O)O |
Introduction
Chemical Structure and Properties
1-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid belongs to the 1,2,4-triazole class of heterocyclic compounds. The basic structure consists of a five-membered 1,2,4-triazole ring with specific substitutions at positions 1, 3, and 5.
Structural Information
The molecular structure of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 92290-22-7 |
Molecular Formula | C₁₁H₁₁N₃O₃ |
Molecular Weight | 233.22 g/mol |
SMILES Notation | CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)O |
InChI | InChI=1S/C11H11N3O3/c1-7-10(11(15)16)12-13-14(7)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,15,16) |
InChIKey | IYWFMFVCWDZXMJ-UHFFFAOYSA-N |
The compound features a 1,2,4-triazole core with a methyl group at position 5, a carboxylic acid at position 3, and a 4-methoxyphenyl group at position 1. This structural arrangement contributes to its biological activity profile .
Physical Properties
The physical properties of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid include:
Property | Characteristic |
---|---|
Appearance | Solid |
Purity (Commercial) | Typically 97% |
Storage Conditions | Sealed in dry environment, 2-8°C |
Solubility | Limited water solubility |
Synthesis Methods
Several synthetic routes have been developed for the preparation of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid and related compounds. These methods provide valuable insights into the chemical behavior of this class of triazoles.
Cyclization Reactions
The most common approach for synthesizing 1-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid involves the cyclization of appropriate hydrazine derivatives with carboxylic acids under acidic conditions. This synthetic route typically includes:
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Reaction of 4-methoxyphenylhydrazine with appropriate carboxylic acid derivatives
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Cyclization under acidic conditions to form the triazole ring
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Further functionalization to introduce the carboxylic acid moiety at position 3
These reactions are usually conducted in solvents such as ethanol or methanol, with reaction temperatures maintained at 80-100°C to ensure complete cyclization.
Alternative Synthetic Approaches
Another synthetic pathway involves:
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N-methylation of the triazole starting material using alkylating agents such as chloromethane under basic conditions
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Position-selective protection using lithium reagents
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Carboxylation at the desired position
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Subsequent esterification and deprotection steps
Similar approaches have been documented for related compounds, as seen in patent literature for 1-methyl-1H-1,2,4-triazole-3-methyl formate .
Biological Activities
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid and its derivatives exhibit diverse biological activities, making them attractive candidates for pharmaceutical development.
Anti-inflammatory Properties
Research indicates that 1,2,4-triazole derivatives, particularly those with methoxyphenyl substituents, demonstrate significant anti-inflammatory activity. Studies on related compounds such as 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides have shown:
Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Comparison to Reference Drugs |
---|---|---|---|
Derivative 4b | 45.9 | 68.2 | 38%-100% of indomethacin activity |
Derivative 6 | 39.8 | 46.3 | 44%-115% of celecoxib activity |
These findings suggest potential therapeutic applications for 1-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid derivatives as anti-inflammatory agents. Notably, these compounds exhibited lower incidence of gastric ulceration compared to standard anti-inflammatory drugs like indomethacin, as confirmed through histopathological investigations .
Anticancer Activity
Related triazole compounds have demonstrated cytotoxic effects against cancer cells. Studies on similar compounds have reported IC₅₀ values ranging from 0.12 to 2.78 μM, indicating strong anticancer potential. The mechanism of action likely involves:
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Interference with cell division pathways
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Induction of apoptosis (programmed cell death)
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Targeting specific signaling pathways in cancer cells
Other Biological Activities
1,2,4-Triazole derivatives similar to 1-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid have exhibited various other biological activities including:
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Antimicrobial properties
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Antifungal effects
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Potential applications in treating other inflammatory conditions
Structure-Activity Relationship
The biological activity of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is significantly influenced by its structural features. Understanding these relationships is crucial for the rational design of more potent derivatives.
Key Structural Features
Several structural elements contribute to the compound's biological activity:
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The 1,2,4-triazole core provides a versatile scaffold for various biological interactions
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The 4-methoxyphenyl group at position 1 enhances binding to biological targets
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The methyl substituent at position 5 influences the electronic properties of the triazole ring
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The carboxylic acid at position 3 may facilitate hydrogen bonding interactions with target proteins
Molecular docking studies on similar compounds have provided insights into binding modes with target enzymes, further elucidating structure-activity relationships .
Comparative Analysis with Similar Compounds
Comparing 1-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid with structurally related compounds helps identify critical features for biological activity:
Compound | Structural Difference | Observed Effect on Activity |
---|---|---|
5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid | Lacks methoxy group on phenyl ring | Reduced anti-inflammatory activity |
1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid | Phenyl instead of methyl at position 5 | Enhanced cytotoxic effects |
1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | 1,2,3-triazole instead of 1,2,4-triazole | Different binding profile |
This comparative analysis demonstrates that subtle structural modifications can significantly impact biological activity, providing valuable insights for future drug design efforts .
Applications in Research and Medicine
The unique properties of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid make it valuable for various applications.
Pharmaceutical Development
The compound serves as an important intermediate in pharmaceutical research:
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As a building block for developing novel anti-inflammatory drugs with reduced side effects
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In the design of potential anticancer agents targeting specific cellular pathways
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For creating antimicrobial compounds with novel mechanisms of action
Chemical Research Applications
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid also finds applications in chemical research:
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As a reference compound for studying triazole chemistry
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For investigating structure-activity relationships in heterocyclic compounds
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In developing new synthetic methodologies for complex nitrogen-containing heterocycles
Category | Information |
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Signal Word | Warning |
Hazard Statements | H302 - Harmful if swallowed H315 - Causes skin irritation H319 - Causes serious eye irritation |
Precautionary Statements | P264 - Wash hands thoroughly after handlingP280 - Wear protective gloves/protective clothing/eye protection/face protectionP302+P352 - IF ON SKIN: Wash with plenty of waterP305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
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